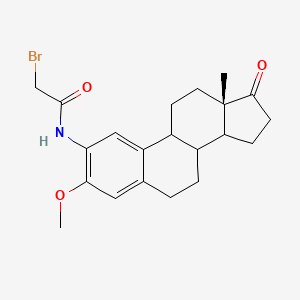
2-Bromoacetamidoestrone methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoacetamidoestrone methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C21H26BrNO3 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
One of the primary applications of 2-bromoacetamidoestrone methyl ether is in the study of enzyme inhibition. Research has shown that this compound acts as an affinity-labeling agent for human placental estradiol 17 beta-dehydrogenase. It irreversibly inactivates the enzyme in a time-dependent manner, following pseudo-first-order kinetics. The compound's ability to modify specific amino acid residues within the enzyme's active site provides insights into the enzyme's mechanism and substrate specificity .
Key Findings:
- Inactivation occurs at low concentrations (2.6 x 10^-4 M).
- The presence of estradiol and cofactors like NAD+ significantly slows down the inactivation rate, indicating competitive inhibition at the active site .
Anticancer Research
The potential anticancer properties of this compound have been explored, particularly regarding its effects on cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards various cancer cells, making it a candidate for further development as a therapeutic agent.
Case Study:
- A study demonstrated that modifications to the compound could enhance its anticancer activity, achieving over 90% inhibition of cell proliferation at concentrations below 10 µM against certain cancer lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Irreversible inactivation of estradiol dehydrogenase | |
| Anticancer Activity | Selective toxicity towards cancer cell lines |
Table 2: Inactivation Kinetics of Estradiol Dehydrogenase
| Concentration (M) | Rate of Inactivation (k) | Observations |
|---|---|---|
| 1.7 x 10^-6 | Pseudo-first order | Saturation kinetics observed |
| 2.6 x 10^-4 | Slowed by estradiol | Competitive inhibition by cofactors |
Analyse Chemischer Reaktionen
Enzyme Inactivation via Alkylation
2-Bromoacetamidoestrone methyl ether acts as a mechanism-based inactivator of human placental estradiol 17β-dehydrogenase (EC 1.1.1.62). Key reaction steps include:
Amino Acid Modification Profile (from radiolabeling studies):
Competitive Inhibition by Cofactors and Substrates
The inactivation process is modulated by cofactors and substrates:
Synthetic Reactions
The compound is synthesized through bromination and etherification:
-
Bromination of Estrone Derivatives
-
Estrone methyl ether undergoes bromination at the 2-position using bromoacetyl chloride in dimethylformamide (DMF).
-
Yields up to 75% under optimized conditions.
-
-
Acetamide Formation
-
Reaction with acetic anhydride introduces the acetamido group.
-
Stability and Reactivity
-
Hydrolytic Stability : Stable in aqueous buffers (pH 7.4) for >24 hours but degrades in strong acids/bases.
-
Photoreactivity : Decomposes under UV light, requiring storage in amber vials.
Selectivity in Alkylation
The compound exhibits residue-specific alkylation:
Eigenschaften
CAS-Nummer |
60973-95-7 |
|---|---|
Molekularformel |
C21H26BrNO3 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
2-bromo-N-[(13S)-3-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]acetamide |
InChI |
InChI=1S/C21H26BrNO3/c1-21-8-7-13-14(16(21)5-6-19(21)24)4-3-12-9-18(26-2)17(10-15(12)13)23-20(25)11-22/h9-10,13-14,16H,3-8,11H2,1-2H3,(H,23,25)/t13?,14?,16?,21-/m0/s1 |
InChI-Schlüssel |
VNGDGEGSZSVNCN-AKLDVZJWSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |
Synonyme |
2-bromoacetamidoestrone methyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















